molecular formula C12H8O B129850 Acenaphthenone CAS No. 2235-15-6

Acenaphthenone

Cat. No. B129850
CAS RN: 2235-15-6
M. Wt: 168.19 g/mol
InChI Key: JBXIOAKUBCTDES-UHFFFAOYSA-N
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Patent
US07999055B2

Procedure details

To a three necked flask of 10 L, 308 g of acenaphthene, 3250 mL of acetic acid, 30.6 g of cobalt (II) bromide hexahydrate, 6.1 g of cobalt (II) acetate tetrahydrate, and 1.5 g of manganese (II) acetate tetrahydrate were put. These components were stirred and mixed to be dissolved totally. Then, air was blown into the liquid at a rate of 400 L/h at 20° C. and room pressure. After 4.3 hours, the reaction was stopped, and the generated reaction solution was analyzed by gas chromatography. As a result, it was found that the acenaphthene inversion rate was 99.2% and the acenaphthene-1-one yield was 28.1%.
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3250 mL
Type
reactant
Reaction Step Three
Quantity
30.6 g
Type
catalyst
Reaction Step Four
Quantity
6.1 g
Type
catalyst
Reaction Step Five
Quantity
1.5 g
Type
catalyst
Reaction Step Six
Yield
28.1%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1.C(O)(=[O:15])C>O.O.O.O.O.O.[Co](Br)Br.O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[C:2]1(=[O:15])[C:3]2=[C:12]3[C:7](=[CH:6][CH:5]=[CH:4]2)[CH:8]=[CH:9][CH:10]=[C:11]3[CH2:1]1 |f:2.3.4.5.6.7.8,9.10.11.12.13.14.15,16.17.18.19.20.21.22|

Inputs

Step One
Name
Quantity
10 L
Type
reactant
Smiles
C1CC2=CC=CC3=CC=CC1=C23
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC2=CC=CC3=CC=CC1=C23
Step Three
Name
Quantity
3250 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
30.6 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Br)Br
Step Five
Name
Quantity
6.1 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Six
Name
Quantity
1.5 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
These components were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
DISSOLUTION
Type
DISSOLUTION
Details
to be dissolved totally
CUSTOM
Type
CUSTOM
Details
was blown into the liquid at a rate of 400 L/h at 20° C.
CUSTOM
Type
CUSTOM
Details
the generated reaction solution

Outcomes

Product
Details
Reaction Time
4.3 h
Name
Type
product
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.